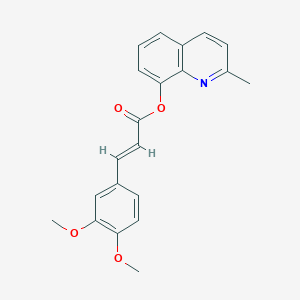
2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, 2-methyl-8-quinolinyl ester, (2E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, 2-methyl-8-quinolinyl ester, (2E)- is a chemical compound with the molecular formula C21H19NO4 and a molecular weight of 349.3799. This compound is known for its unique structure, which includes a quinoline moiety and a propenoic acid ester group. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, 2-methyl-8-quinolinyl ester, (2E)- typically involves the esterification of 2-Propenoic acid with 3-(3,4-dimethoxyphenyl)-2-methyl-8-quinolinol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, 2-methyl-8-quinolinyl ester, (2E)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce dihydroquinoline esters.
Applications De Recherche Scientifique
2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, 2-methyl-8-quinolinyl ester, (2E)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, 2-methyl-8-quinolinyl ester, (2E)- involves its interaction with specific molecular targets. The quinoline moiety can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses, making the compound useful in pharmacological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, 2-methyl-6-quinolinyl ester, (2E)-
- 2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, 2-methyl-7-quinolinyl ester, (2E)-
Uniqueness
Compared to similar compounds, 2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, 2-methyl-8-quinolinyl ester, (2E)- is unique due to its specific substitution pattern on the quinoline ring. This unique structure can lead to different chemical reactivity and biological activity, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
210890-81-6 |
|---|---|
Formule moléculaire |
C21H19NO4 |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
(2-methylquinolin-8-yl) (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C21H19NO4/c1-14-7-10-16-5-4-6-18(21(16)22-14)26-20(23)12-9-15-8-11-17(24-2)19(13-15)25-3/h4-13H,1-3H3/b12-9+ |
Clé InChI |
CPHKRMYYWIZKOQ-FMIVXFBMSA-N |
SMILES isomérique |
CC1=NC2=C(C=CC=C2OC(=O)/C=C/C3=CC(=C(C=C3)OC)OC)C=C1 |
SMILES canonique |
CC1=NC2=C(C=CC=C2OC(=O)C=CC3=CC(=C(C=C3)OC)OC)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



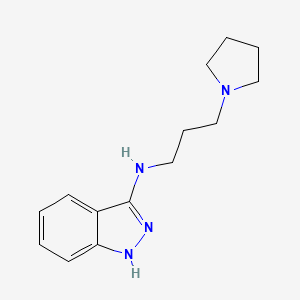
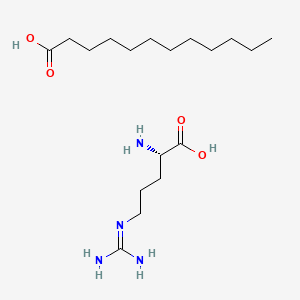
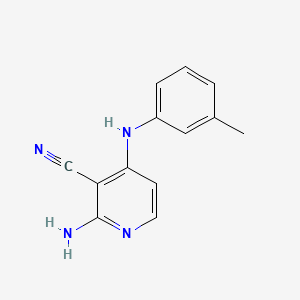
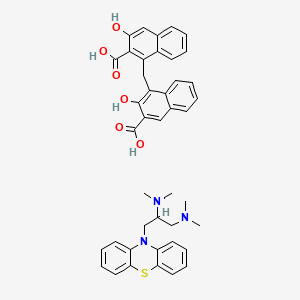

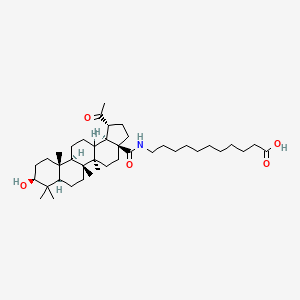

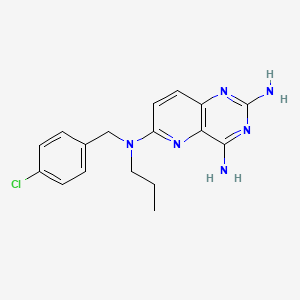
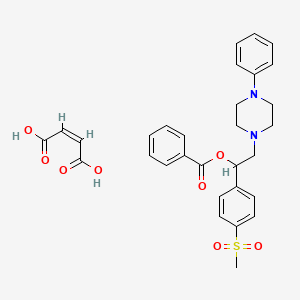
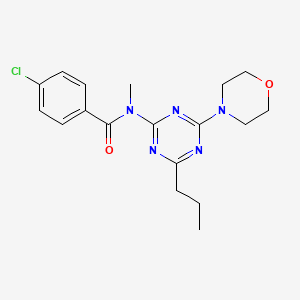

![1-(1'-benzylspiro[9H-pyrido[3,4-b]indole-1,4'-piperidine]-2-yl)-1-piperidin-1-ylethanol](/img/structure/B12725329.png)
![N-Benzyl-2-[[3-chloro-4-(diethylamino)phenyl]azo]-3-oxobutyramide](/img/structure/B12725334.png)
